molecular formula C4H7ClO B14569082 Butanal, 3-chloro-, (R)- CAS No. 61494-38-0

Butanal, 3-chloro-, (R)-

Cat. No.: B14569082
CAS No.: 61494-38-0
M. Wt: 106.55 g/mol
InChI Key: FNFGGXQSVOJINC-SCSAIBSYSA-N
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Description

(R)-3-Chlorobutanal is a chiral aldehyde with the molecular formula $ \text{C}4\text{H}7\text{ClO} $. It features a chlorine atom at the third carbon of the butanal chain and the $ R $-configuration at the stereogenic center. This compound is of interest in organic synthesis due to its role as a precursor for pharmaceuticals, agrochemicals, and other chiral intermediates. Its synthesis often involves enantioselective methods, such as biotransformation using recombinant E. coli strains expressing specific enzymes (e.g., oxynitrilases or arylacetonitrilases) . Key physical properties include optical activity, with reported optical rotation values (e.g., $ [\alpha]_D = -25.6^\circ $ for a structurally related aldehyde) and retention times in chiral HPLC analysis .

Properties

CAS No.

61494-38-0

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

(3R)-3-chlorobutanal

InChI

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1

InChI Key

FNFGGXQSVOJINC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC=O)Cl

Canonical SMILES

CC(CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize Butanal, 3-chloro-, ®- involves the Grignard reaction.

    Radical Halogenation: Another method involves the radical halogenation of butanal.

Industrial Production Methods: The industrial production of Butanal, 3-chloro-, ®- often involves the hydroformylation of propene followed by selective chlorination. This method is efficient and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products:

    Oxidation: 3-chlorobutanoic acid

    Reduction: 3-chlorobutanol

    Substitution: 3-hydroxybutanal

Scientific Research Applications

Chemistry: Butanal, 3-chloro-, ®- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also used in the synthesis of biologically active molecules .

Industry: Industrially, Butanal, 3-chloro-, ®- is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability .

Mechanism of Action

The mechanism of action of Butanal, 3-chloro-, ®- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive and versatile .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (R)-3-Chlorobutanal and Analogs
Compound Molecular Formula Optical Rotation ($ [\alpha]_D $) Boiling Point (°C) Key Reactivity
(R)-3-Chlorobutanal $ \text{C}4\text{H}7\text{ClO} $ $-25.6^\circ$ (CHCl₃) ~120 (estimated) Enantioselective enzyme conversion
Racemic 3-Chlorobutanal $ \text{C}4\text{H}7\text{ClO} $ N/A ~120 Lower synthetic utility due to racemic mix
3-Chlorobutanone $ \text{C}4\text{H}7\text{ClO} $ N/A ~115 Unreactive in Tollens’ test
(R)-3-Hydroxybutanal $ \text{C}4\text{H}8\text{O}_2 $ Not reported ~150 Participates in aldol condensation
Table 2: Enzymatic Conversion Rates of Chlorinated Aldehydes
Substrate Relative Conversion Rate (%) Product Enzyme System
3-Chlorobenzaldehyde 39 (R)-3-Chloromandelic acid amide E. coli JM109(pEM4)(pIK9/W188K)
2-Chlorobenzaldehyde 5 (R)-2-Chloromandelic acid amide Same as above
4-Chlorobenzaldehyde 21 (R)-4-Chloromandelic acid amide Same as above

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